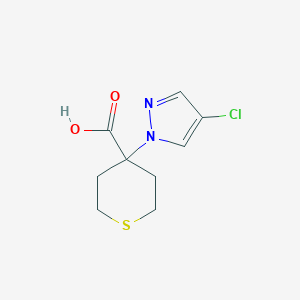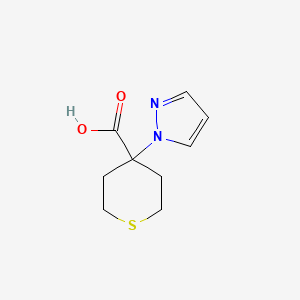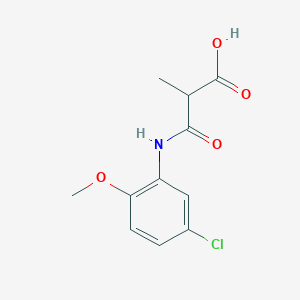
4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound is also known as CP-690,550 and belongs to the class of Janus kinase (JAK) inhibitors.
作用机制
The mechanism of action of 4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid involves the inhibition of JAK enzymes, specifically JAK1 and JAK3. These enzymes are involved in the signaling pathways of various cytokines and growth factors, including interleukin-2 (IL-2), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). By inhibiting these enzymes, the compound can block the downstream signaling pathways and reduce inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its JAK inhibitory activity. The compound can reduce the production of pro-inflammatory cytokines, such as IL-2, IL-6, and IFN-γ, and increase the production of anti-inflammatory cytokines, such as IL-10. This leads to a reduction in inflammation and immune response, which can provide relief from the symptoms of autoimmune diseases.
实验室实验的优点和局限性
The primary advantage of 4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid in lab experiments is its potent JAK inhibitory activity. The compound can be used to study the role of JAK enzymes in various signaling pathways and diseases. However, one limitation of the compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on 4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid. One direction is to explore its potential applications in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to investigate its role in cancer therapy, as JAK enzymes have been shown to play a role in tumor growth and metastasis. Additionally, researchers can explore the use of this compound in combination with other drugs to enhance its therapeutic potential and reduce side effects.
合成方法
The synthesis of 4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid involves the reaction of 4-chloropyrazole with 2-chlorothiophene-3-carboxylic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent, such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), at an elevated temperature. The resulting product is then purified by column chromatography or recrystallization to obtain the final product.
科学研究应用
The primary application of 4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid is in the field of medicinal chemistry. The compound is a potent JAK inhibitor that has been shown to have therapeutic potential in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound works by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. By blocking the JAK enzymes, the compound can reduce inflammation and suppress the immune system, thereby providing relief from the symptoms of autoimmune diseases.
属性
IUPAC Name |
4-(4-chloropyrazol-1-yl)thiane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-7-5-11-12(6-7)9(8(13)14)1-3-15-4-2-9/h5-6H,1-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWUXQVXIICKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C(=O)O)N2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid](/img/structure/B7628220.png)


![1-[2-(2-Chlorophenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7628237.png)

![3-[[4-(Cyanomethyl)benzoyl]-methylamino]propanoic acid](/img/structure/B7628260.png)
![4-(1,4-Diazepan-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7628268.png)
![[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7628281.png)



![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)

